molecular formula C14H28O2 B3308261 3,5-Dimethyldodecanoic acid CAS No. 93761-42-3

3,5-Dimethyldodecanoic acid

Cat. No. B3308261
Key on ui cas rn: 93761-42-3
M. Wt: 228.37
InChI Key: BJCDOTOCKDZJAQ-UHFFFAOYSA-N
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Patent
US09278900B2

Procedure details

In a nitrogen atmosphere, ethyl 2-(1,3-dimethyldecyl)malonate (4Et) (35.2 g, 0.107 mol) and a 13% by weight aqueous sodium hydroxide solution (104 g) were placed in a reaction vessel and stirred under refluxing with heating for one hour. Then, the resulting ethanol therein was distilled off in one hour. A 56% by weight aqueous sulfuric acid solution (93 g) was added thereto and the resulting mixture was under refluxing with heating for 30 hours. The reaction mixture was diluted with tetrahydrofuran. The organic phase was washed three times with an aqueous saturated sodium chloride solution and concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp: from 130 to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (21.6 g, 0.0944 mol). A total yield of three steps from the 2-methylnonyl chloride (1Cl) was 59%.
Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:13](C([O-])=O)[C:14]([O:16]CC)=[O:15])[CH2:3][CH:4]([CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[OH-].[Na+]>>[CH3:1][CH:2]([CH2:3][CH:4]([CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:13][C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
35.2 g
Type
reactant
Smiles
CC(CC(CCCCCCC)C)C(C(=O)OCC)C(=O)[O-]
Name
Quantity
104 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
with heating for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Then, the resulting ethanol therein was distilled off in one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
A 56% by weight aqueous sulfuric acid solution (93 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 30 hours
Duration
30 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with tetrahydrofuran
WASH
Type
WASH
Details
The organic phase was washed three times with an aqueous saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The concentrate thus
CUSTOM
Type
CUSTOM
Details
obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (bp: from 130 to 140° C./2 mmHg)

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)O)CC(CCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0944 mol
AMOUNT: MASS 21.6 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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